molecular formula C17H15ClN2O5 B11986164 ethyl 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11986164
M. Wt: 362.8 g/mol
InChI Key: VQTVRGXYSNHFQE-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a cyano group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-1,3-benzodioxole with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the amino and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at the amino or cyano positions .

Scientific Research Applications

Ethyl 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Ethyl 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can be compared with similar compounds such as:

  • 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activities.

Properties

Molecular Formula

C17H15ClN2O5

Molecular Weight

362.8 g/mol

IUPAC Name

ethyl 6-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C17H15ClN2O5/c1-3-22-17(21)14-8(2)25-16(20)10(6-19)15(14)9-4-12-13(5-11(9)18)24-7-23-12/h4-5,15H,3,7,20H2,1-2H3

InChI Key

VQTVRGXYSNHFQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C=C2Cl)OCO3)C#N)N)C

Origin of Product

United States

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